

Check Availability & Pricing

# LDN-212854 as a Selective Probe for ALK2 Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | LDN-212854 |           |
| Cat. No.:            | B608506    | Get Quote |

#### Introduction

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I serine/threonine kinase receptor that plays a critical role in the bone morphogenetic protein (BMP) signaling pathway. [1] This pathway is essential for embryonic development, tissue homeostasis, and bone formation.[2][3] Gain-of-function mutations in the gene encoding ALK2, ACVR1, are the primary cause of Fibrodysplasia Ossificans Progressiva (FOP), a rare genetic disorder characterized by progressive and debilitating heterotopic ossification (HO).[4][5] Understanding the specific functions of ALK2 amidst the highly homologous family of BMP type I receptors (including ALK1, ALK3, and ALK6) requires highly selective chemical probes.[6]

**LDN-212854** is a potent, ATP-competitive small molecule inhibitor derived from the pyrazolo[1,5-a]pyrimidine scaffold of dorsomorphin.[4][5] It was developed to provide a higher degree of selectivity for ALK2 over other BMP type I receptors and, most notably, over the closely related TGF-β and Activin type I receptors (ALK4, ALK5).[2][7] This selectivity makes **LDN-212854** an invaluable tool for researchers to dissect ALK2-specific signaling events, validate its role as a therapeutic target, and investigate the pathophysiology of diseases like FOP.[2][4] This guide provides a comprehensive overview of **LDN-212854**, its biochemical profile, detailed experimental protocols for its use, and its application in studying ALK2 function.

## **Mechanism of Action and Structural Basis for Selectivity**

**LDN-212854** functions by competitively binding to the ATP-binding pocket of the ALK2 kinase domain, thereby preventing the phosphorylation of its downstream substrates, the SMAD



proteins (SMAD1/5/8).[8][9] The inhibitor binds to the hinge region of the kinase, with the core pyrazolo[1,5-a]pyrimidine forming a critical hydrogen bond with the backbone of His286.[5]

The enhanced selectivity of **LDN-212854** compared to its predecessor, LDN-193189, stems from the substitution of a 4-quinoline moiety with a 5-quinoline group.[5] While a seemingly minor change, this modification alters the inhibitor's interaction within the kinase pocket. Crystal structure analysis reveals that the 5-quinoline moiety facilitates a unique pattern of water-mediated hydrogen bonds with two key residues, Lys235 and Glu248, within the inactive conformation of ALK2.[4][5] This specific interaction network is less favorable in other kinases like ALK5, contributing to the remarkable selectivity of **LDN-212854** for ALK2.[5][6]

## **Quantitative Profile: Potency and Selectivity**

The utility of **LDN-212854** as a chemical probe is defined by its high potency against ALK2 and its selectivity against other kinases. The following tables summarize the key quantitative data from in vitro and cell-based assays.

Table 1: In Vitro Biochemical Kinase Inhibition Profile

| Target Kinase | IC50 (nM) | Source |
|---------------|-----------|--------|
| ALK2 (ACVR1)  | 1.3       | [10]   |
| ALK1 (ACVRL1) | 2.4       | [10]   |
| ALK3 (BMPR1A) | -         | -      |

| ALK5 (TGFBR1) | >10,000 |[2] |

Table 2: Cellular Potency and Selectivity



| Assay Type               | Cell Line          | Target<br>Pathway        | IC50 (nM) | Source  |
|--------------------------|--------------------|--------------------------|-----------|---------|
| BRE-<br>Luciferase       | C2C12              | caALK2                   | 16        | [2]     |
| BRE-Luciferase           | C2C12              | caALK1                   | ~100      | [2][11] |
| BRE-Luciferase           | C2C12              | caALK3                   | 153       | [2]     |
| pSMAD1/5/8<br>Inhibition | BMPR2-/-<br>PASMCs | BMP7/ALK2                | 37        | [2][10] |
| Alkaline<br>Phosphatase  | C2C12              | BMP6 (ALK2-<br>mediated) | ~10       | [2]     |

| Alkaline Phosphatase | C2C12 | BMP4 (ALK3-mediated) | 40.5 |[2] |

Table 3: Profile Against Key Off-Target Kinases

| Off-Target Kinase | IC50 (nM) | Source |
|-------------------|-----------|--------|
| RIPK2             | < 100     | [2]    |
| ABL1              | < 100     | [2]    |
| PDGFR-β           | < 100     | [2]    |
| PDGFR-α           | > 300     | [2]    |
| VEGFR2 (KDR)      | > 300     | [2]    |

| c-KIT | > 300 | [2] |

Note: The selectivity of **LDN-212854** for ALK2 over ALK5 has been reported to be greater than 9,000-fold.[5] While potent, researchers should be aware of potential off-target effects on kinases like RIPK2, especially at higher concentrations.[2]

# **Visualizing ALK2 Signaling and Inhibition**







Understanding the mechanism of **LDN-212854** requires visualizing its place within the canonical BMP signaling pathway.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Accumulated Knowledge of Activin Receptor-Like Kinase 2 (ALK2)/Activin A Receptor, Type 1 (ACVR1) as a Target for Human Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an ALK2-biased BMP type I receptor kinase inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common mutations in ALK2/ACVR1, a multi-faceted receptor, have roles in distinct pediatric musculoskeletal and neural orphan disorders PMC [pmc.ncbi.nlm.nih.gov]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. Structural basis for the potent and selective binding of LDN-212854 to the BMP receptor kinase ALK2 PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Item Development of an ALK2-Biased BMP Type I Receptor Kinase Inhibitor American Chemical Society Figshare [acs.figshare.com]
- 8. What are the therapeutic candidates targeting ALK2? [synapse.patsnap.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pharmacologic strategies for assaying BMP signaling function PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [LDN-212854 as a Selective Probe for ALK2 Function: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b608506#ldn-212854-as-a-probe-for-alk2-function]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com